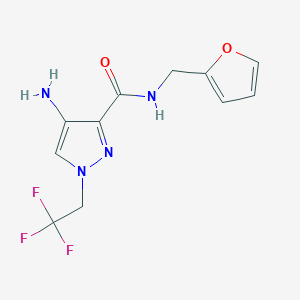
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been the subject of extensive research in recent years due to its potential as a therapeutic agent.
Mechanism of Action
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide inhibits the activity of BTK by binding to the enzyme’s active site. This binding prevents the phosphorylation of downstream signaling molecules, which leads to the suppression of B-cell receptor signaling. This inhibition ultimately results in the suppression of cancer cell proliferation and survival.
Biochemical and Physiological Effects
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell proliferation and survival. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the production of pro-inflammatory cytokines. These effects ultimately result in the suppression of cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high selectivity for BTK, which reduces the risk of off-target effects. However, 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide also has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing.
Future Directions
For research include the development of more potent analogs, investigation of combination therapy, determination of optimal dosing and administration, and investigation of potential use in other diseases.
Synthesis Methods
The synthesis of 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction between 4-aminopyrazole and 2-furylacetaldehyde, which leads to the formation of 4-amino-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. This compound is then reacted with 2,2,2-trifluoroethyl isocyanate to produce the final product, 4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide.
Scientific Research Applications
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to selectively inhibit the activity of BTK (Bruton’s tyrosine kinase), a key enzyme involved in the proliferation and survival of cancer cells. This inhibition leads to the suppression of B-cell receptor signaling, which is essential for the survival of cancer cells.
properties
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c12-11(13,14)6-18-5-8(15)9(17-18)10(19)16-4-7-2-1-3-20-7/h1-3,5H,4,6,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQVBCEAAEUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2-furylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

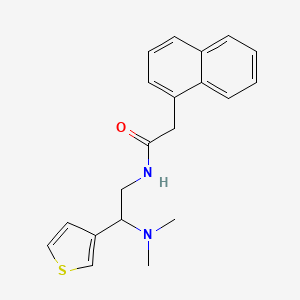
![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)
![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)

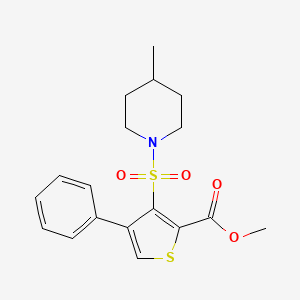
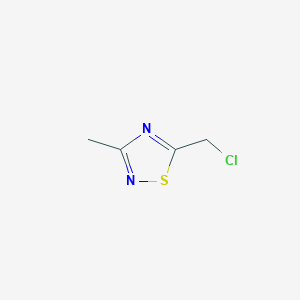
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)
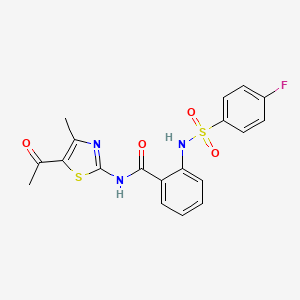
![2-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2432327.png)
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

